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molecular formula C9H4Cl2O2S B8437605 6,7-Dichloro-2-formyl-5-hydroxybenzo[b]thiophene

6,7-Dichloro-2-formyl-5-hydroxybenzo[b]thiophene

Cat. No. B8437605
M. Wt: 247.10 g/mol
InChI Key: SIBBHWNTLLWMSD-UHFFFAOYSA-N
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Patent
US04528399

Procedure details

A solution of 8.7 g of 6,7-dichloro-5-hydroxybenzo[b]thiophene in 50 ml of anhydrous tetrahydrofuran is placed in a 250 ml 3-necked flask and cooled to -25°. To the solution under nitrogen, is added dropwise 42 ml of a solution of 2.5M n-butyllithium at a rate such that the temperature did not rise above -10°. After total addition, the mixture is stirred at 0°-5° for 3 hrs. To the mixture is added 14 ml of anhydrous dimethylformamide over a period of 20 mins. The reaction mixture is allowed to warm to room temperature and stirred for 1 hr. Quenching with 400 ml of 2N hydrochloric acid, followed by extraction with ethyl acetate, gives a precipitate. Recrystallization from acetone-hexane affords 6.5 g of 6,7-dichloro-2-formyl-5-hydroxy-benzo[b]thiophene, mp 197°-198°.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([OH:12])=[CH:4][C:5]2[CH:9]=[CH:8][S:7][C:6]=2[C:10]=1[Cl:11].C([Li])CCC.CN(C)[CH:20]=[O:21]>O1CCCC1>[Cl:1][C:2]1[C:3]([OH:12])=[CH:4][C:5]2[CH:9]=[C:8]([CH:20]=[O:21])[S:7][C:6]=2[C:10]=1[Cl:11]

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
ClC=1C(=CC2=C(SC=C2)C1Cl)O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
42 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
14 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at 0°-5° for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -25°
CUSTOM
Type
CUSTOM
Details
did not rise above -10°
ADDITION
Type
ADDITION
Details
After total addition
STIRRING
Type
STIRRING
Details
stirred for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Quenching with 400 ml of 2N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
CUSTOM
Type
CUSTOM
Details
gives a precipitate
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetone-hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C(=CC2=C(SC(=C2)C=O)C1Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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